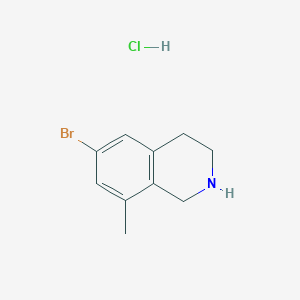

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-4-9(11)5-8-2-3-12-6-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQUMDZJVBCOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CNCC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432680-81-3 | |

| Record name | Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-8-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions typically involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

the general principles of organic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Pharmaceutical Development

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been identified as a promising lead compound in drug discovery. Its unique structure allows for modifications that can enhance its pharmacological properties. Notably, compounds within this class have shown potential in treating various neurological disorders due to their interactions with neurotransmitter systems.

Case Study: Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, particularly in models of Parkinson's disease. Studies have demonstrated that such compounds can modulate dopamine pathways, potentially alleviating symptoms associated with neurodegenerative diseases .

The synthesis of this compound involves several key steps that can be optimized for yield and purity. The compound serves as a versatile building block for further chemical modifications aimed at developing novel therapeutic agents.

Synthesis Methodology

A common synthetic route includes:

- Formation of the tetrahydroisoquinoline framework through cyclization reactions.

- Bromination at the 6-position using brominating agents.

- Conversion to the hydrochloride salt to enhance solubility.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, tetrahydroisoquinoline derivatives have been shown to interact with dopamine receptors and other neurotransmitter systems, influencing neurological functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and molecular differences between the target compound and analogs:

Structural and Functional Implications

- Substituent Position: Bromine at the 6-position (target) vs. 7- or 8-position (analogs) alters steric and electronic interactions.

- Methyl vs. Methoxy : The 8-methyl group in the target compound enhances lipophilicity compared to 6-methoxy derivatives (e.g., 8-bromo-6-methoxy-THIQ), which may improve membrane permeability .

Biological Activity

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound within the tetrahydroisoquinoline class, known for its diverse biological activities. This compound features a bromine atom at the 6th position and a methyl group at the 8th position, which contribute to its unique pharmacological properties. Research indicates that tetrahydroisoquinolines (THIQs) exhibit potential in treating various diseases, including neurodegenerative disorders and infections.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. These interactions can lead to:

- Enzyme Inhibition/Activation : THIQs can modulate the activity of enzymes involved in critical biochemical pathways.

- Gene Expression Modulation : The compound may influence gene expression patterns related to cell growth and apoptosis.

Pharmacological Properties

Research has highlighted several pharmacological properties of this compound:

- Antimicrobial Activity : Studies show that THIQ derivatives can exhibit antibacterial effects against pathogens such as E. coli and Staphylococcus aureus.

- Neuroprotective Effects : Compounds in this class are being investigated for their potential to protect neuronal cells from damage, particularly in models of neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Properties : There is evidence suggesting that THIQs can reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Studies :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

The biological activity of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 6-Bromo-8-methyl-THIQ | Moderate | High | Significant |

| 6-Methyl-THIQ | Low | Moderate | Moderate |

| 1,2,3,4-Tetrahydroisoquinoline | Low | Low | Minimal |

This table illustrates how the presence of bromine and methyl groups in the structure enhances the biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer : Synthesis typically involves bromination and cyclization steps. For example, bromination of a pre-functionalized tetrahydroisoquinoline precursor using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Subsequent methylation at the 8-position can be achieved via reductive amination or alkylation with methyl iodide. Final hydrochloride salt formation is done by treating the free base with HCl in anhydrous ether .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH) .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Workflow :

- Validation : Cross-validate with elemental analysis (C, H, N, Br, Cl) to ensure ≥95% purity .

Q. What storage conditions ensure long-term stability?

- Stability Protocol : Store in airtight, light-resistant containers at –20°C under inert atmosphere (argon/nitrogen). Avoid repeated freeze-thaw cycles. Stability studies (accelerated degradation at 40°C/75% RH for 6 months) show <5% decomposition when stored properly .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Regioselective Bromination : Use directing groups (e.g., methoxy or methyl substituents) to orient electrophilic bromination. Computational modeling (DFT) predicts electron density distribution to optimize reaction conditions. For example, bromine addition at the 6-position is favored due to steric and electronic effects of the 8-methyl group .

- Case Study : In analogs like 6-bromo-4-chloroquinoline, regioselectivity was achieved using Lewis acids (e.g., FeCl₃) to stabilize transition states .

Q. What strategies resolve contradictions in pharmacological data for this compound class?

- Data Reconciliation : Compare in vitro receptor binding assays (e.g., σ-receptor affinity) across multiple models (cell lines vs. tissue homogenates). For example, discrepancies in IC₅₀ values may arise from assay-specific buffer conditions or protein binding. Normalize data using reference standards (e.g., haloperidol for σ-receptor studies) .

- Meta-Analysis : Aggregate results from structurally related compounds (e.g., 6,7-dimethoxy analogs) to identify trends in substituent effects .

Q. How can isotope-labeled analogs be synthesized for metabolic studies?

- Deuterium Labeling : Introduce deuterium at the 8-methyl group via deutero-methyl iodide (CD₃I) during alkylation. Confirm isotopic purity (>98% D) using LC-MS and ²H NMR. Labeled analogs are critical for tracking metabolic pathways in vivo (e.g., CYP450-mediated oxidation) .

Data Contradictions and Solutions

Conflicting CAS Numbers for Similar Derivatives

- Issue : Evidence lists multiple CAS numbers (e.g., 885280-71-7 vs. 22190-35-8) for compounds with minor structural variations .

- Resolution : Cross-reference CAS entries with spectral data (NMR, HRMS) and IUPAC names to confirm identity. Use platforms like PubChem to verify structural alignment .

Research Applications

Role in High-Throughput Screening (HTS) Libraries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.